Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls†

Organic & Biomolecular Chemistry Pub Date: 2018-08-30 DOI: 10.1039/C8OB01661E

Abstract

A one-pot protocol of double Suzuki–Miyaura reactions has been developed for the synthesis of unsymmetrical terphenyls. In the absence of a ligand, potassium bromophenyltrifluoroborate reacts with arylboronic acid and then sequentially with a hetero/aryl bromide by controlling the reaction temperature, providing unsymmetrical p- and m-terphenyl compounds in moderate to good overall yields. This protocol provides a convenient and practical approach to unsymmetrical terphenyls under ligand-free and aerobic conditions.

Graphical abstract: Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls
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